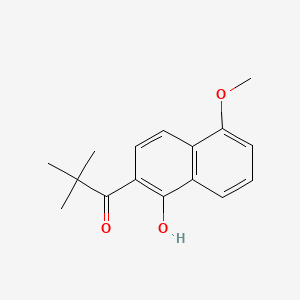

1-(1-Hydroxy-5-methoxynaphthalen-2-yl)-2,2-dimethylpropan-1-one

Beschreibung

1-(1-Hydroxy-5-methoxynaphthalen-2-yl)-2,2-dimethylpropan-1-one is a naphthalene-derived ketone featuring a hydroxyl group at position 1, a methoxy group at position 5 on the naphthalene ring, and a 2,2-dimethylpropan-1-one (pivaloyl) moiety.

Eigenschaften

CAS-Nummer |

92920-82-6 |

|---|---|

Molekularformel |

C16H18O3 |

Molekulargewicht |

258.31 g/mol |

IUPAC-Name |

1-(1-hydroxy-5-methoxynaphthalen-2-yl)-2,2-dimethylpropan-1-one |

InChI |

InChI=1S/C16H18O3/c1-16(2,3)15(18)12-9-8-10-11(14(12)17)6-5-7-13(10)19-4/h5-9,17H,1-4H3 |

InChI-Schlüssel |

OQFNQIWLXSABKX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C(=O)C1=C(C2=C(C=C1)C(=CC=C2)OC)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(1-Hydroxy-5-methoxynaphthalen-2-yl)-2,2-dimethylpropan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the naphthalene derivative, which undergoes hydroxylation and methoxylation to introduce the hydroxy and methoxy groups. The final step involves the introduction of the dimethylpropanone moiety through a Friedel-Crafts acylation reaction. Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for cost, yield, and purity.

Analyse Chemischer Reaktionen

1-(1-Hydroxy-5-methoxynaphthalen-2-yl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group in the dimethylpropanone moiety can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(1-Hydroxy-5-methoxynaphthalen-2-yl)-2,2-dimethylpropan-1-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-(1-Hydroxy-5-methoxynaphthalen-2-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The dimethylpropanone moiety may also play a role in its activity by interacting with hydrophobic regions of proteins.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related 2,2-dimethylpropan-1-one derivatives, focusing on substituent effects, synthesis, and properties:

Structural Analogues and Substituent Effects

Physical and Chemical Properties

- Solubility: The hydroxyl group in the target compound improves aqueous solubility compared to non-hydroxylated analogues (e.g., 1-(naphthalen-2-yl)propan-1-one in ). However, the hydrophobic pivaloyl group and naphthalene core may limit solubility in polar solvents.

- Crystallography : Compounds like the morpholine derivative () were analyzed using SHELX software , suggesting similar crystallographic methods could resolve the target compound’s structure. The hydroxyl and methoxy groups may induce distinct hydrogen-bonding networks compared to morpholine or tert-butyl derivatives.

- Stability : Electron-donating methoxy groups may enhance aromatic ring stability against electrophilic attack, whereas the hydroxyl group could increase susceptibility to oxidation.

Biologische Aktivität

1-(1-Hydroxy-5-methoxynaphthalen-2-yl)-2,2-dimethylpropan-1-one is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthalene moiety substituted with a hydroxyl group and a methoxy group, along with a dimethylpropanone structure. Its chemical formula can be represented as .

Research indicates that compounds with similar structures often exhibit various biological activities through multiple mechanisms:

- Antioxidant Activity : The presence of hydroxyl groups in naphthalene derivatives is known to confer antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects : Similar compounds have shown promise in modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : Studies have suggested that naphthalene derivatives can exhibit antimicrobial activity against various bacterial strains.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 1-(1-Hydroxy-5-methoxynaphthalen-2-yl)-2,2-dimethylpropan-1-one:

Case Study 1: Antioxidant Efficacy

In a study examining the antioxidant capacity of various naphthalene derivatives, 1-(1-Hydroxy-5-methoxynaphthalen-2-yl)-2,2-dimethylpropan-1-one demonstrated significant free radical scavenging activity. This was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, where the compound showed an IC50 value comparable to established antioxidants like ascorbic acid.

Case Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory properties of this compound. In vitro assays revealed that it effectively reduced the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential use in treating inflammatory diseases.

Case Study 3: Antimicrobial Activity

A recent study evaluated the antimicrobial effects against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.